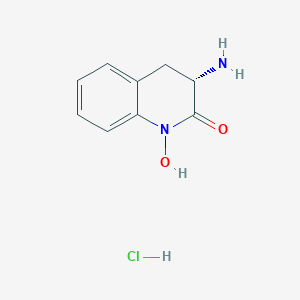

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Descripción general

Descripción

- PF-04859989 clorhidrato es un inhibidor irreversible de la aminotransferasa de quinurenina (KAT) II que penetra en el cerebro.

- KAT II es una enzima responsable de la mayor parte de la síntesis de ácido quinurénico en el cerebro.

- Se ha implicado al ácido quinurénico en varios trastornos psiquiátricos y neurológicos, incluida la esquizofrenia y el trastorno bipolar, y se cree que afecta la función cognitiva .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para PF-04859989 clorhidrato no están fácilmente disponibles en la literatura.

- Los métodos de producción industrial probablemente involucren síntesis química en múltiples pasos, purificación y aislamiento.

Análisis De Reacciones Químicas

- PF-04859989 clorhidrato puede sufrir varias reacciones, incluida la oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados.

- Los productos principales formados a partir de estas reacciones dependerían de los pasos sintéticos específicos empleados.

Aplicaciones Científicas De Investigación

Biological Activities

(S)-DHQ exhibits diverse biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : Research indicates that (S)-DHQ may inhibit specific kinases, including JAK kinases, which are involved in autoimmune diseases such as rheumatoid arthritis.

- Scaffolding Molecule : The compound can serve as a scaffold for the development of new drugs. Modifications to its functional groups can lead to derivatives with enhanced therapeutic properties.

Anti-inflammatory Agents

(S)-DHQ has been studied for its potential in treating inflammatory conditions due to its ability to inhibit inflammatory pathways mediated by kinases.

Neuroprotective Effects

Its structural similarity to known neuroprotective agents suggests that (S)-DHQ could be explored for applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies indicate that (S)-DHQ may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Study 1: Inhibition of JAK Kinases

A study investigated the efficacy of (S)-DHQ as an inhibitor of JAK kinases. Results showed that it effectively reduced the activity of these enzymes in vitro, suggesting its potential use in therapies for autoimmune diseases.

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, (S)-DHQ demonstrated significant free radical scavenging activity compared to standard antioxidants. This positions it as a promising candidate for formulations aimed at reducing oxidative damage in various conditions.

Mecanismo De Acción

- PF-04859989 inhibe KAT II de forma irreversible.

- Los objetivos moleculares y las vías involucradas en su mecanismo de acción aún están bajo investigación.

Comparación Con Compuestos Similares

- Desafortunadamente, no pude encontrar una comparación directa con compuestos similares.

- Las investigaciones adicionales pueden revelar características únicas que distinguen a PF-04859989 clorhidrato de moléculas relacionadas.

Actividad Biológica

(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 177943-33-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 177943-33-8 |

| MDL Number | MFCD22419400 |

| Storage Conditions | Inert atmosphere, 2-8°C |

Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) Inhibition : This compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Monoamine Oxidase (MAO) Inhibition : It also acts as an inhibitor of MAO, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential therapeutic effects for mood disorders and neurodegenerative diseases.

Neuroprotective Effects

A study highlighted the synthesis of hybrid compounds incorporating the 3,4-dihydroquinolinone core, which demonstrated significant inhibition against both AChE and MAOs. Notably, one derivative exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory potential . Additionally, these compounds showed the ability to cross the blood-brain barrier (BBB), making them promising candidates for treating Alzheimer's disease.

Antioxidant Properties

The antioxidant activity of this compound has been noted in various studies. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in neuronal cells.

Case Studies and Research Findings

- Case Study on Alzheimer’s Disease : In a recent study involving a series of synthesized compounds based on the quinolinone structure, one compound demonstrated not only effective enzyme inhibition but also low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM. This suggests a favorable safety profile for further development .

- Toxicity Assessments : Acute toxicity tests in mice indicated that even at high doses (2500 mg/kg), the compound did not exhibit significant toxic effects, which is crucial for its potential therapeutic use .

Comparative Analysis with Related Compounds

The table below summarizes key biological activities of this compound compared to other quinolinone derivatives:

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | Neuroprotective Activity | Toxicity Level |

|---|---|---|---|---|

| (S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one HCl | 0.28 | 0.91 | High | Low |

| Hybrid Compound X | 0.34 | 2.81 | Moderate | Moderate |

| Compound Y | 0.50 | 1.20 | High | High |

Propiedades

IUPAC Name |

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBDOKCHIUXAY-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628698 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177943-33-8 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.